molecular formula C25H28N4O3 B5155288 N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide

N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide

Cat. No.: B5155288
M. Wt: 432.5 g/mol
InChI Key: AGQFWHUTCPOIIP-UHFFFAOYSA-N
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Description

N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a dimethylphenyl group, which can influence its chemical properties and interactions.

Properties

IUPAC Name

N-[5-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-15(2)25(32)26-21-13-19(10-9-16(21)3)20-11-12-23(31)29(28-20)14-22(30)27-24-17(4)7-6-8-18(24)5/h6-13,15H,14H2,1-5H3,(H,26,32)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQFWHUTCPOIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the Dimethylphenyl Group: This step often involves nucleophilic substitution reactions where the dimethylphenyl group is introduced onto the pyridazinone core.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)acetamide
  • N-(2,6-Dimethylphenyl)chloroacetamide
  • 2,6-Dimethylphenyl isocyanate

Uniqueness

N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is unique due to its specific structural features, such as the pyridazinone core and the dimethylphenyl group

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